3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
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Overview
Description
3-(Azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide (commonly referred to as “DFMSA”) is an organic compound with a wide range of applications in scientific research. It is a white to light yellow crystalline powder that is soluble in water and most organic solvents. DFMSA is often used as a reagent in organic synthesis and is known for its stability and low toxicity. Due to its unique properties, DFMSA has been used in various scientific research studies, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
DFMSA has been used in various scientific research studies, including biochemical and physiological studies. It has been used to study the effects of various drugs and compounds on the human body, as well as to study the effects of various environmental factors on the human body. Additionally, it has been used in laboratory experiments to study the biochemical and physiological effects of various compounds and drugs.
Mechanism of Action
The mechanism of action of DFMSA is not fully understood. However, it is believed to act as a proton acceptor, allowing for the transfer of protons from one molecule to another. This transfer of protons is believed to be responsible for the biochemical and physiological effects of DFMSA.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFMSA are not fully understood. However, it is believed to have a variety of effects, including the inhibition of certain enzymes and the stimulation of certain receptors. Additionally, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
DFMSA has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. Additionally, it is relatively non-toxic, making it safe for use in experiments. However, DFMSA also has certain limitations for use in laboratory experiments. It is not water-soluble, making it difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
DFMSA has potential future applications in a variety of fields. It has been suggested that it could be used as a drug delivery system, as a therapeutic agent, and as a diagnostic agent. Additionally, it has been suggested that it could be used in the development of new drugs and compounds, as well as in the development of new medical devices and treatments. Finally, it has been suggested that it could be used in the development of new materials for use in a variety of industries, such as energy production, electronics, and construction.
Synthesis Methods
DFMSA can be synthesized using a variety of methods. The most common method is the reaction of an N-substituted benzamide with a difluoromethoxybenzene sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction produces a white to light yellow crystalline powder that is soluble in water and most organic solvents.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O4S/c1-15-10-11-16(14-19(15)30(27,28)25-12-6-2-3-7-13-25)20(26)24-17-8-4-5-9-18(17)29-21(22)23/h4-5,8-11,14,21H,2-3,6-7,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHMCXTQSSQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
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